molecular formula C17H18N2O6 B12772338 2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- CAS No. 181137-41-7

2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)-

Cat. No.: B12772338
CAS No.: 181137-41-7
M. Wt: 346.3 g/mol
InChI Key: NJJPKIPOZSWUHV-KRWDZBQOSA-N
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Description

2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring.

    Attachment of the Benzopyran Ring: This can be done through a Friedel-Crafts acylation reaction, where the benzopyran ring is introduced to the existing structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its multi-functional nature.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity.

    Altering Cellular Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog without the additional ring structures.

    1,3-Dioxolane: A simpler analog without the pyrrolidinone and benzopyran rings.

    Benzopyran: A simpler analog without the pyrrolidinone and dioxolane rings.

Uniqueness

The uniqueness of 2-Pyrrolidinone, 1-((2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitro-2H-1-benzopyran-4-yl)- lies in its multi-functional nature, combining three different ring structures and a nitro group

Properties

CAS No.

181137-41-7

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

1-[(2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m0/s1

InChI Key

NJJPKIPOZSWUHV-KRWDZBQOSA-N

Isomeric SMILES

C[C@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

Origin of Product

United States

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